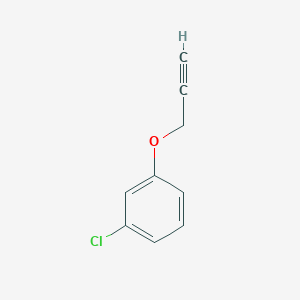

1-Chloro-3-(prop-2-yn-1-yloxy)benzene

Description

Contextual Significance of Aryl Propargyl Ethers as Synthetic Scaffolds

Aryl propargyl ethers, the chemical class to which 1-chloro-3-(prop-2-yn-1-yloxy)benzene belongs, are highly versatile and valuable building blocks in organic synthesis. nih.gov The propargyl group (a three-carbon chain with a terminal alkyne) is a key functional moiety that can undergo a wide array of chemical transformations. acs.org This reactivity makes aryl propargyl ethers attractive starting materials for constructing more complex molecular architectures. mdpi.com

One of the most significant applications of these compounds is in the synthesis of heterocyclic structures. For instance, they can be transformed into chromenes through ring-closing reactions. nih.govacs.org Chromenes, in turn, are important precursors for biologically active molecules such as coumarins. acs.org The synthesis of aryl propargyl ethers is typically achieved through substitution reactions where a phenol (B47542) acts as a nucleophile, reacting with a propargyl halide like propargyl bromide. acs.orgresearchgate.net Furthermore, the terminal alkyne of the propargyl group makes these ethers ideal substrates for Huisgen 1,3-dipolar cycloaddition, a cornerstone of "click chemistry," allowing for the efficient construction of triazole-containing structures. researchgate.net The inherent reactivity of these compounds makes them rich in nucleophilic centers, further expanding their synthetic utility. researchgate.net

Foundational Research Perspectives on Halogenated Aryl Ethers

Halogenated aryl ethers are a fundamental class of compounds in organic chemistry, and their study has led to the development of important synthetic methodologies. The presence of a halogen substituent on the aromatic ring significantly influences the molecule's electronic properties and reactivity, often providing a handle for further functionalization through cross-coupling reactions.

The synthesis of aryl ethers, including halogenated variants, has been a long-standing area of research. A classic method is the Ullmann condensation or Ullmann ether synthesis, which involves the coupling of an aryl halide with an alcohol, typically catalyzed by copper. union.eduorganic-chemistry.org Research has shown that the nature and position of substituents on the aryl halide can affect reaction yields. union.edu Modern advancements have led to the development of more efficient palladium-catalyzed and copper-catalyzed systems that can operate under milder conditions and tolerate a wider range of functional groups. acs.orgorganic-chemistry.org

Beyond their role as synthetic intermediates, the halogen atom in these ethers can participate in non-covalent interactions, most notably the halogen bond. acs.org This is an attractive interaction between an electrophilic region on the halogen atom and a nucleophilic site, such as the oxygen atom of another ether molecule. acs.org This type of interaction is increasingly recognized for its importance in crystal engineering and the design of supramolecular structures. The study of halogenated aromatic compounds is also driven by their prevalence in pharmaceuticals and their interactions with biological systems. nih.govnih.gov

Scope and Research Trajectories Pertaining to this compound

The specific structure of this compound dictates its potential research applications. The molecule combines the functionalities of a halogenated aryl ether and a terminal alkyne, opening avenues for diverse synthetic transformations and applications.

The terminal alkyne allows this compound to be used in click chemistry for conjugation to other molecules or materials. researchgate.net It can also undergo various alkyne-specific reactions, such as Sonogashira coupling, to extend the carbon framework. The chloro-substituted phenyl ring can participate in numerous palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds at the chlorine position.

Research has shown that this compound can function as a ligand in supramolecular chemistry. biosynth.com It has been demonstrated to interact with anionic polymers to form coordination polymers through self-assembly. biosynth.com Furthermore, it has been used in the formation of silver clusters, which are aggregates of metal atoms held by weak forces. biosynth.com The existence of patents related to this chemical structure suggests ongoing research into its applications. nih.gov These research trajectories highlight the compound's utility as a versatile building block for creating complex molecules, functional materials, and supramolecular assemblies.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-chloro-3-prop-2-ynoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClO/c1-2-6-11-9-5-3-4-8(10)7-9/h1,3-5,7H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWRDOGDGBQFLTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOC1=CC(=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90557634 | |

| Record name | 1-Chloro-3-[(prop-2-yn-1-yl)oxy]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90557634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33302-52-2 | |

| Record name | 1-Chloro-3-[(prop-2-yn-1-yl)oxy]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90557634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chloro-3-(prop-2-yn-1-yloxy)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 1 Chloro 3 Prop 2 Yn 1 Yloxy Benzene and Its Structural Analogues

O-Alkylation Protocols for Aryl Propargyl Ether Formation

The formation of the ether linkage in aryl propargyl ethers is most commonly achieved through the O-alkylation of a corresponding phenol (B47542). This process involves the reaction of a phenoxide ion with a propargyl halide. The Williamson ether synthesis remains the most fundamental and widely utilized method for this transformation. wikipedia.org

The Williamson ether synthesis, first developed in 1850, is a robust and broad-scoped method for preparing both symmetrical and asymmetrical ethers. wikipedia.org The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.org In the context of synthesizing 1-Chloro-3-(prop-2-yn-1-yloxy)benzene, the reaction involves two main components: the nucleophile, derived from 3-chlorophenol (B135607), and the electrophile, propargyl bromide.

The mechanism is initiated by the deprotonation of the weakly acidic hydroxyl group of 3-chlorophenol using a suitable base. This generates the 3-chlorophenoxide anion, a potent nucleophile. This anion then performs a backside attack on the electrophilic carbon of propargyl bromide, which bears the leaving group (bromide). wikipedia.org The reaction occurs in a single, concerted step, leading to the formation of the ether bond and the displacement of the bromide ion. wikipedia.org

For the synthesis of aryl ethers, the combination of an aryloxide (phenoxide) and an alkyl halide is crucial. francis-press.com The alternative pathway, reacting an aryl halide (e.g., 1,3-dichlorobenzene) with an alkoxide (e.g., sodium propargyl oxide), is generally not viable for SN2 reactions. This is because the carbon atoms of the aromatic ring are sp² hybridized, and the C-X bond is stronger and less susceptible to nucleophilic attack compared to the sp³ hybridized carbon of an alkyl halide. masterorganicchemistry.com The alkylating agent should ideally be a primary halide, like propargyl bromide, to minimize competing elimination reactions. masterorganicchemistry.com

The efficiency and yield of the Williamson ether synthesis are highly dependent on the choice of reaction conditions. Key parameters for optimization include the base, solvent, and temperature.

Base Selection: While phenols are more acidic than aliphatic alcohols, a base is required to generate the phenoxide in a sufficient concentration to drive the reaction. Common bases include potassium carbonate (K₂CO₃), sodium hydroxide (B78521) (NaOH), and stronger bases like sodium hydride (NaH). The strength of the base can influence the reaction rate and the potential for side reactions.

Solvent Systems: The choice of solvent is critical for an SN2 reaction. Polar aprotic solvents are generally preferred as they can solvate the counter-ion (e.g., K⁺ or Na⁺) of the phenoxide without strongly solvating the nucleophilic anion itself. This leaves the phenoxide more "naked" and reactive. Commonly used solvents include N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) (ACN). francis-press.com Protic solvents, such as ethanol, are generally avoided as they can solvate the nucleophile through hydrogen bonding, reducing its reactivity.

Temperature: The reaction is often performed at elevated temperatures to increase the rate of reaction. However, excessively high temperatures can promote side reactions. The optimal temperature is typically determined empirically for each specific substrate combination.

The following table summarizes how different combinations of bases and solvents can affect the outcome of aryl propargyl ether synthesis, based on general principles of the Williamson ether synthesis.

| Base | Solvent | Typical Temperature | General Remarks |

|---|---|---|---|

| K₂CO₃ | Acetone / Acetonitrile | Reflux | A common, mild, and effective combination for phenol alkylation. Heterogeneous reaction. |

| K₂CO₃ | DMF | Room Temp to 80 °C | Good solubility of reactants, often leading to higher yields and faster reactions. |

| NaH | THF / DMF | 0 °C to Room Temp | A very strong, non-nucleophilic base that provides rapid and irreversible deprotonation. Requires anhydrous conditions. |

| NaOH | Water / Phase-Transfer Catalyst | Varies | Economical but can be less efficient. A phase-transfer catalyst (e.g., a quaternary ammonium (B1175870) salt) is often needed to bring the hydroxide and organic reactants together. |

Synthesis of Halogenated Benzene (B151609) Precursors

The accessibility of the final product relies on the availability of its precursors, namely 3-chlorophenol and propargyl bromide.

A plausible laboratory-scale synthesis of 3-chlorophenol starting from benzene can be envisioned through a multi-step sequence that strategically introduces the substituents to achieve the desired meta-relationship. chegg.comvaia.com

Nitration: Benzene is first nitrated using a mixture of concentrated nitric acid and sulfuric acid to produce nitrobenzene (B124822).

Chlorination: The nitro group is a strong deactivating group and a meta-director. Therefore, chlorination of nitrobenzene with chlorine gas and a Lewis acid catalyst (e.g., FeCl₃) yields 1-chloro-3-nitrobenzene (B92001) as the major product.

Reduction: The nitro group of 1-chloro-3-nitrobenzene is then reduced to an amino group. This can be achieved using various reducing agents, such as tin and hydrochloric acid (Sn/HCl) or catalytic hydrogenation (H₂/Pd). The product is 3-chloroaniline (B41212).

Diazotization: The primary amine of 3-chloroaniline is converted into a diazonium salt by treatment with nitrous acid (generated in situ from NaNO₂ and HCl) at low temperatures (0–5 °C).

Hydrolysis: The resulting 3-chlorobenzenediazonium (B95341) salt is gently heated in water. The diazonium group is an excellent leaving group and is displaced by a hydroxyl group, yielding the target precursor, 3-chlorophenol. vaia.com

The synthesis of propargyl bromide is typically achieved through the reaction of propargyl alcohol with a brominating agent. chemicalbook.comgoogle.com A common and effective reagent for this transformation is phosphorus tribromide (PBr₃). google.comgoogle.com The reaction is exothermic and requires careful temperature control, often conducted between 0 °C and 25 °C, to prevent thermal decomposition of the sensitive propargyl bromide product. google.com

Multi-component and Cascade Reaction Approaches

Modern synthetic chemistry increasingly relies on multi-component reactions (MCRs) and cascade reactions to build molecular complexity efficiently, often in a single pot, which improves atom economy and reduces waste.

Multi-component reactions , where three or more reactants combine in a single operation to form a product that incorporates portions of all reactants, represent a highly efficient synthetic strategy. While prominent MCRs like the A³-coupling (aldehyde-alkyne-amine) are used to generate propargylamines, a specific, widely adopted MCR for the direct synthesis of aryl propargyl ethers from simple starting materials is not well-established. researchgate.net However, the principles of MCRs offer a conceptual framework for developing novel, convergent routes to this class of compounds in the future.

Cascade reactions , also known as tandem or domino reactions, are processes involving two or more sequential bond-forming transformations that occur under the same reaction conditions without the isolation of intermediates. While not a direct synthesis of the ether itself, aryl propargyl ethers are renowned starting materials for elegant cascade reactions. The most notable is the thermal Claisen rearrangement, which proceeds through an allene (B1206475) intermediate. nsf.gov This intermediate can then undergo subsequent transformations, such as intramolecular Diels-Alder reactions or electrocyclizations, to rapidly construct complex polycyclic frameworks like benzopyrans and tricyclic systems. nsf.gov Other cascade reactions have been developed that utilize propargyl sulfonium (B1226848) salts or propargyl amines as key building blocks, demonstrating the synthetic versatility of the propargyl moiety in initiating complex reaction sequences. nih.govacs.org These advanced strategies highlight the value of the propargyl group, present in this compound, as a trigger for complex molecular construction.

Chemical Reactivity and Mechanistic Investigations of 1 Chloro 3 Prop 2 Yn 1 Yloxy Benzene

Reactivity Profile of the Aromatic Ring System

The reactivity of the benzene (B151609) ring in 1-chloro-3-(prop-2-yn-1-yloxy)benzene is governed by the electronic effects of its two substituents: the chloro group at position 1 and the propargyloxy group at position 3. These groups influence both the rate of substitution reactions and the regiochemical outcome (the position of attack by a reagent).

Electrophilic Aromatic Substitution Potentials

Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene and its derivatives, where an electrophile replaces a hydrogen atom on the aromatic ring. masterorganicchemistry.commsu.edu The outcome of such reactions on a substituted benzene is dictated by the interplay of inductive and resonance effects of the existing substituents. libretexts.org

The two substituents on this compound have distinct electronic properties:

Chloro Group (-Cl): This group is deactivating, meaning it makes the aromatic ring less reactive towards electrophiles than benzene itself. masterorganicchemistry.com This is due to its strong electron-withdrawing inductive effect (-I). However, due to the ability of its lone pair electrons to participate in resonance (+M), it directs incoming electrophiles to the ortho and para positions. wikipedia.orgquora.com

Propargyloxy Group (-OCH₂C≡CH): The ether oxygen atom directly attached to the ring is strongly electron-donating through resonance (+M), which overrides its electron-withdrawing inductive effect (-I). libretexts.org This makes the propargyloxy group an activating substituent, increasing the ring's reactivity and directing incoming electrophiles to the ortho and para positions.

| Substituent | Position | Electronic Effect | Reactivity Effect | Directing Positions |

|---|---|---|---|---|

| -Cl | C1 | -I > +M | Deactivating | C2, C4, C6 |

| -OCH₂C≡CH | C3 | +M > -I | Activating | C2, C4, C6 |

Table 1. Summary of substituent effects on the electrophilic aromatic substitution of this compound.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) involves the replacement of a leaving group, such as a halide, on an aromatic ring by a nucleophile. chemistrysteps.com Unlike aliphatic SN1 and SN2 reactions, this process is generally difficult for aryl halides and requires specific conditions. libretexts.org

The most common mechanism is the addition-elimination pathway, which is facilitated by the presence of strong electron-withdrawing groups (EWGs), such as nitro groups (-NO₂), positioned ortho or para to the leaving group. chemistrysteps.comlibretexts.org These EWGs are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms upon nucleophilic attack. libretexts.org

In this compound, the leaving group is the chloro substituent. However, the propargyloxy group at the meta position is an electron-donating group, not an electron-withdrawing one. Electron-donating groups destabilize the negatively charged intermediate required for the addition-elimination mechanism. libretexts.org Furthermore, there are no strong EWGs at the required ortho or para positions (C2, C4, C6) to provide stabilization.

For these reasons, this compound is expected to be unreactive toward nucleophilic aromatic substitution under standard conditions. scribd.com For a reaction to occur, it would likely require harsh conditions of high temperature and pressure, or the use of a very strong base (like NaNH₂) to proceed through an alternative, high-energy benzyne (B1209423) (elimination-addition) mechanism. youtube.com

Transformations Involving the Propargyloxy Moiety

The propargyloxy group (-OCH₂C≡CH) contains a terminal alkyne, a highly versatile functional group that can participate in a variety of chemical transformations, most notably cycloaddition reactions.

Alkyne Reactivity in Cycloaddition Chemistry

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a premier example of a "click chemistry" reaction, known for its high efficiency, reliability, and specificity. wikipedia.org This reaction unites a terminal alkyne with an azide (B81097) to exclusively form a 1,4-disubstituted 1,2,3-triazole. nih.gov

The terminal alkyne of the propargyloxy moiety in this compound makes it an ideal substrate for CuAAC. The reaction proceeds through a mechanism involving the in-situ formation of a copper(I) acetylide, which then reacts with an azide. wikipedia.org This process is typically catalyzed by a copper(I) source, which can be generated in situ from a copper(II) salt (like CuSO₄) and a reducing agent (like sodium ascorbate). wikipedia.org The reaction is robust and compatible with a wide range of functional groups and solvents, including water. rsc.org

| Reactant 1 | Reactant 2 | Catalyst System | Product |

|---|---|---|---|

| This compound | Benzyl (B1604629) Azide | CuSO₄, Sodium Ascorbate | 1-Benzyl-4-((3-chlorophenoxy)methyl)-1H-1,2,3-triazole |

| This compound | Hexyl Azide | CuI, DIPEA | 1-Hexyl-4-((3-chlorophenoxy)methyl)-1H-1,2,3-triazole |

Table 2. Representative examples of CuAAC reactions involving this compound.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a metal-free alternative to CuAAC. magtech.com.cn The driving force for this reaction is not a catalyst but rather the high ring strain of a cyclic alkyne, typically a cyclooctyne (B158145) derivative. biochempeg.com The release of this strain provides the necessary activation energy for the cycloaddition to occur with an azide, proceeding rapidly at ambient temperatures without the need for a cytotoxic copper catalyst. magtech.com.cnnih.gov

The propargyloxy moiety in this compound contains a terminal, linear alkyne. This type of alkyne is unstrained and therefore lacks the intrinsic reactivity required to participate in SPAAC. biochempeg.com Consequently, this compound is not a suitable substrate for the SPAAC reaction. This highlights a fundamental difference between the two major types of azide-alkyne click chemistry: CuAAC is designed for terminal alkynes, while SPAAC requires specifically engineered strained cycloalkynes. researchgate.net

Other 1,3-Dipolar Cycloaddition Reactions

Beyond the well-known copper-catalyzed azide-alkyne cycloaddition (CuAAC), the terminal alkyne of this compound can participate in other 1,3-dipolar cycloaddition reactions. These reactions are powerful methods for the construction of five-membered heterocyclic rings. For instance, the reaction with nitrile oxides, generated in situ from oximes, would yield isoxazoles. Similarly, cycloaddition with nitrones could produce isoxazolines.

The regioselectivity of these cycloadditions is governed by both steric and electronic factors of the reacting partners. In the case of this compound, the electronic nature of the aryl ether substituent can influence the electron density of the alkyne, thereby directing the regiochemical outcome of the cycloaddition. While specific studies on this exact substrate are not extensively documented, the general reactivity of terminal alkynes in such cycloadditions is well-established.

A representative example is the 1,3-dipolar cycloaddition of substituted benzyl azides with acetylenic compounds, which leads to the formation of 1,2,3-triazoles. rsc.org The reaction of benzyl azide with acrylic acid has been studied, demonstrating the formation of 1-benzyl-1,2,3-triazoline-4-carboxylic acid. nih.gov These studies highlight the general utility of 1,3-dipolar cycloadditions in synthesizing complex heterocyclic systems from simple building blocks.

Metal-Catalyzed Cycloisomerization Reactions

The propargyl ether moiety in this compound is a suitable substrate for metal-catalyzed cycloisomerization reactions, leading to the formation of various cyclic structures. Gold and platinum catalysts are particularly effective in activating the alkyne towards intramolecular nucleophilic attack.

For instance, gold-catalyzed cycloisomerization of aryl propargyl ethers can lead to the formation of chromene derivatives. Theoretical studies on the cycloisomerization of phenyl propargyl ether catalyzed by gold nanoclusters have shown that the 6-endo pathway to form 2H-chromene is the most feasible. acs.org The reaction proceeds through the activation of the alkyne by the gold catalyst, followed by an intramolecular attack of the aryl ring.

The following table illustrates typical conditions for the cycloisomerization of related aryl propargyl ethers.

| Catalyst | Solvent | Temperature (°C) | Product | Reference |

| AuCl3 | CH2Cl2 | Room Temp | Chromene derivative | acs.org |

| PtCl2 | Toluene | 80 | Chromene derivative | acs.org |

Oxidative and Reductive Transformations of the Alkyne

The terminal alkyne of this compound can undergo various oxidative and reductive transformations.

Oxidative Cleavage: Strong oxidizing agents like ozone or potassium permanganate (B83412) can cleave the triple bond, typically yielding carboxylic acids. For a terminal alkyne such as in this compound, this would result in the formation of 3-chlorophenoxyacetic acid and carbon dioxide. This transformation can be useful for the synthesis of functionalized carboxylic acids.

Reduction: The alkyne can be selectively reduced to either an alkene or an alkane. Catalytic hydrogenation using a poisoned catalyst, such as Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate (B1210297) and quinoline), will yield the corresponding cis-alkene, 1-chloro-3-(allyloxy)benzene. Complete reduction to the alkane, 1-chloro-3-(propoxy)benzene, can be achieved using catalysts like palladium on carbon with hydrogen gas under pressure. Wilkinson's catalyst (chlorotris(triphenylphosphine)rhodium(I)) is also known to effectively catalyze the hydrogenation of terminal alkynes. tandfonline.comnih.gov

The table below summarizes the expected products from these transformations.

| Reagent(s) | Transformation | Product |

| 1. O3, 2. H2O | Oxidative Cleavage | 3-Chlorophenoxyacetic acid |

| H2, Lindlar's Catalyst | Partial Reduction | 1-Chloro-3-(allyloxy)benzene |

| H2, Pd/C | Full Reduction | 1-Chloro-3-(propoxy)benzene |

| H2, Wilkinson's Catalyst | Full Reduction | 1-Chloro-3-(propoxy)benzene |

Reactivity of the Aryl Halide Functionality

The chloro substituent on the benzene ring of this compound allows for a variety of cross-coupling reactions, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Coupling)

The C-Cl bond in this compound can be activated by palladium catalysts to participate in cross-coupling reactions. The Suzuki-Miyaura coupling is a prominent example, where the aryl chloride is coupled with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base.

The reactivity of aryl chlorides in Suzuki coupling is generally lower than that of aryl bromides or iodides. However, the use of electron-rich and bulky phosphine (B1218219) ligands on the palladium center can facilitate the oxidative addition of the aryl chloride to the palladium(0) catalyst, which is often the rate-limiting step. The electronic nature of the substituent on the aryl chloride also plays a role, with electron-withdrawing groups generally enhancing reactivity.

While specific Suzuki coupling data for this compound is not extensively reported, related chloroarenes readily undergo these transformations. For example, palladium-catalyzed cross-coupling of chloroarenes with organofluorosilanes has been demonstrated. tandfonline.com

A typical Suzuki-Miyaura coupling reaction is depicted below:

The following interactive table provides representative conditions for the Suzuki-Miyaura coupling of various chloroarenes, which can be considered analogous to the reactivity of this compound.

| Aryl Chloride | Boronic Acid | Palladium Catalyst | Ligand | Base | Solvent | Yield (%) |

| 4-Chloroanisole | Phenylboronic acid | Pd(OAc)2 | SPhos | K3PO4 | Toluene/H2O | 95 |

| 2-Chlorotoluene | 4-Methylphenylboronic acid | Pd2(dba)3 | XPhos | K3PO4 | Dioxane | 88 |

| 3-Chloropyridine | 3-Thienylboronic acid | PdCl2(dppf) | - | Na2CO3 | DME/H2O | 92 |

Mechanistic Studies on C-Cl Bond Activation

The activation of the C-Cl bond in aryl chlorides by a palladium(0) catalyst is a critical step in cross-coupling reactions. The generally accepted mechanism involves the oxidative addition of the aryl chloride to the palladium(0) complex. This process is influenced by several factors, including the nature of the ligand on the palladium, the electronic properties of the aryl chloride, and the reaction conditions.

For electron-poor aryl chlorides, the oxidative addition is generally more facile. The electron-withdrawing nature of the substituent polarizes the C-Cl bond, making the carbon atom more electrophilic and susceptible to attack by the electron-rich palladium(0) center. Theoretical studies, often employing Density Functional Theory (DFT), have been instrumental in elucidating the energetics and transition state structures of this process. These studies have shown that the use of bulky, electron-rich phosphine ligands can lower the activation energy for the oxidative addition of aryl chlorides.

Mechanistic investigations have also explored alternative pathways, such as those involving radical intermediates or different palladium oxidation states. However, for most palladium-catalyzed cross-coupling reactions of aryl chlorides, the oxidative addition mechanism remains the most widely accepted pathway.

Spectroscopic Characterization Methodologies and Data Interpretation in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR and ¹³C NMR Spectral Analysis

The ¹H NMR spectrum provides information on the number of distinct proton environments and their neighboring protons. For 1-Chloro-3-(prop-2-yn-1-yloxy)benzene, a specific pattern of signals is anticipated. The aromatic region would display complex multiplets corresponding to the four protons on the benzene (B151609) ring. The methylene protons (-O-CH₂-) of the propargyl group would likely appear as a doublet, coupled to the terminal alkyne proton. This terminal alkyne proton (-C≡C-H) itself would be expected to show up as a triplet, due to coupling with the methylene protons.

The ¹³C NMR spectrum reveals the number of unique carbon environments. The molecule possesses nine carbon atoms, which would lead to distinct signals. Six of these would be in the aromatic region, with the carbon atom bonded to the chlorine atom and the carbon atom bonded to the ether oxygen showing characteristic downfield shifts. The three carbons of the propargyl group would also have signature chemical shifts: the methylene carbon (-O-CH₂-), and the two sp-hybridized carbons of the alkyne function (-C≡C-H).

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |

|---|---|---|

| Aromatic C-H | 7.30 - 6.90 (m, 4H) | 135.0 - 115.0 |

| -O-CH₂- | 4.70 (d, 2H) | 56.0 |

| -C≡C-H | 2.50 (t, 1H) | 78.0 (-C≡) |

| -C≡C-H | 76.0 (≡C-H) | |

| Aromatic C-Cl | 134.0 |

Advanced 2D NMR Techniques (e.g., HSQC, HMBC)

To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR experiments are utilized. A Heteronuclear Single Quantum Coherence (HSQC) spectrum would correlate directly bonded proton and carbon atoms, confirming, for example, which proton signal corresponds to which aromatic carbon.

The Heteronuclear Multiple Bond Correlation (HMBC) experiment provides information about longer-range couplings (typically 2-3 bonds). This would be crucial for confirming the connectivity between the propargyl group and the benzene ring by observing a correlation between the methylene protons (-O-CH₂-) and the aromatic carbon attached to the ether oxygen (C-O).

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is employed to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

For this compound, key expected vibrational bands would include:

C-H stretching of the terminal alkyne around 3300 cm⁻¹.

C≡C stretching of the alkyne group, typically a sharp, weak band around 2100-2150 cm⁻¹.

Aromatic C-H stretching just above 3000 cm⁻¹.

Aromatic C=C stretching in the 1600-1450 cm⁻¹ region.

C-O-C stretching of the ether linkage, typically in the 1250-1050 cm⁻¹ range.

C-Cl stretching for the chloro-aromatic group, usually found in the 1100-800 cm⁻¹ region.

Table 2: Expected FTIR/Raman Vibrational Frequencies

| Functional Group | Expected Frequency Range (cm⁻¹) |

|---|---|

| Alkyne C-H Stretch | ~3300 |

| Aromatic C-H Stretch | 3100 - 3000 |

| Alkyne C≡C Stretch | 2150 - 2100 |

| Aromatic C=C Stretch | 1600 - 1450 |

| Ether C-O Stretch | 1250 - 1050 |

Mass Spectrometry (MS and HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula. The molecular formula for this compound is C₉H₇ClO, with a monoisotopic mass of approximately 166.0185 g/mol . A key feature in the mass spectrum would be the isotopic pattern for the molecular ion peak due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio), resulting in M+ and M+2 peaks.

The fragmentation pattern observed in the mass spectrum provides structural information. Common fragmentation pathways for this molecule would likely involve the cleavage of the ether bond, leading to the formation of a chlorophenoxy radical or cation and a propargyl radical or cation.

UV-Visible Spectroscopy in Electronic Structure and Conjugation Studies

UV-Visible spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. For this compound, the absorption bands would primarily be due to the π → π* transitions within the benzene ring. The presence of the chloro and propargyloxy substituents would be expected to cause a slight shift in the absorption maxima (λ_max) compared to unsubstituted benzene, a phenomenon known as a bathochromic (red) or hypsochromic (blue) shift.

Computational and Theoretical Chemistry Approaches for 1 Chloro 3 Prop 2 Yn 1 Yloxy Benzene

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structures

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 1-Chloro-3-(prop-2-yn-1-yloxy)benzene, DFT calculations can be employed to determine its optimized molecular geometry, vibrational frequencies, and various electronic properties. globalresearchonline.netresearchgate.net Calculations are typically performed using a functional, such as B3LYP, and a basis set, like 6-311++G(d,p), to provide a good balance between accuracy and computational cost. globalresearchonline.netresearchgate.net

The optimized geometric parameters, including bond lengths and angles, can reveal structural distortions caused by the substituents on the benzene (B151609) ring. For instance, the presence of the chloro and prop-2-yn-1-yloxy groups may lead to slight deviations from the ideal hexagonal geometry of the benzene ring. globalresearchonline.net

Analysis of Frontier Molecular Orbitals (FMOs)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this theory. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests higher reactivity. researchgate.net

For this compound, the distribution of the HOMO and LUMO can predict the most likely sites for electrophilic and nucleophilic attack. The HOMO is expected to be localized on the electron-rich regions of the molecule, such as the benzene ring and the oxygen atom, making these sites susceptible to electrophilic attack. Conversely, the LUMO is likely to be distributed over the electron-deficient areas, indicating the sites for nucleophilic attack.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) |

| HOMO | -8.50 |

| LUMO | -1.20 |

| HOMO-LUMO Gap | 7.30 |

Note: The data in this table is illustrative and based on typical values for similar aromatic compounds. Actual values would require specific DFT calculations.

Prediction of Reactivity Descriptors

Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, provide quantitative measures of a molecule's reactivity. These descriptors include ionization potential (I), electron affinity (A), electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). researchgate.net

Ionization Potential (I): Approximated as -EHOMO.

Electron Affinity (A): Approximated as -ELUMO.

Electronegativity (χ): (I + A) / 2

Chemical Hardness (η): (I - A) / 2

Electrophilicity Index (ω): μ2 / 2η (where μ is the electronic chemical potential, -χ)

Table 2: Hypothetical Global Reactivity Descriptors for this compound

| Descriptor | Value (eV) |

| Ionization Potential (I) | 8.50 |

| Electron Affinity (A) | 1.20 |

| Electronegativity (χ) | 4.85 |

| Chemical Hardness (η) | 3.65 |

| Electrophilicity Index (ω) | 3.22 |

Note: The data in this table is illustrative and calculated from the hypothetical FMO energies in Table 1.

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is instrumental in elucidating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, it is possible to identify the most favorable reaction pathways. nanobioletters.comresearchgate.net

Transition State Identification and Energy Barrier Calculations

A key aspect of mechanistic studies is the identification of transition states, which are the highest energy points along a reaction coordinate. nih.gov Computational methods can be used to locate the geometry of the transition state and calculate its energy. The energy difference between the reactants and the transition state is the activation energy or energy barrier, which determines the rate of the reaction. For reactions involving this compound, such as cycloadditions or substitution reactions, identifying the transition states and calculating the associated energy barriers can provide a deep understanding of the reaction kinetics. nist.gov

Rationalization of Regioselectivity and Chemoselectivity

Many reactions can potentially yield multiple products. Computational modeling can help to rationalize the observed regioselectivity and chemoselectivity by comparing the activation energies of the different possible reaction pathways. The pathway with the lowest energy barrier will be the most favorable, and the corresponding product will be the major one. For this compound, which has multiple reactive sites (the alkyne, the aromatic ring), computational studies can predict which site is more likely to react under specific conditions and explain the formation of a particular isomer.

Molecular Docking and Dynamics Simulations for Biological Interactions (Focus on mechanism)

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques to investigate the potential biological activity of this compound by studying its interactions with biological macromolecules like proteins and enzymes. researchgate.netnanobioletters.comscielo.bruni.lu

Molecular docking predicts the preferred orientation of a ligand when it binds to a receptor to form a stable complex. nih.gov This method can be used to screen for potential biological targets for this compound and to understand the key interactions that stabilize the ligand-receptor complex. The binding affinity, often expressed as a docking score, provides an estimate of the strength of the interaction. scielo.br

Following docking, molecular dynamics simulations can be performed to study the dynamic behavior of the ligand-receptor complex over time. MD simulations provide insights into the stability of the binding and the conformational changes that may occur upon ligand binding. The analysis of the MD trajectory can reveal important information about the mechanism of interaction at the atomic level.

For instance, a hypothetical docking study of this compound with a specific enzyme could reveal key hydrogen bonds, hydrophobic interactions, or pi-stacking interactions between the ligand and the amino acid residues in the active site of the enzyme. Subsequent MD simulations could then confirm the stability of these interactions and provide a more detailed picture of the binding mechanism.

General chemical and physical properties of the compound are available in databases such as PubChem. nih.gov This information includes its molecular formula (C9H7ClO), molecular weight (166.60 g/mol ), and structural identifiers. nih.gov Some sources indicate its potential use as a ligand in supramolecular chemistry, noting its ability to interact with anionic polymers and form coordination polymers. biosynth.com

However, detailed computational analyses, such as molecular docking simulations, molecular dynamics studies, or quantum mechanics calculations, specifically investigating the binding of this compound to protein targets, are not present in the available scientific literature. Consequently, data on its predicted binding affinities (e.g., docking scores, binding free energies) with specific proteins are unavailable. Similarly, there is a lack of published research elucidating the molecular recognition mechanisms, which would describe the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and amino acid residues within a protein's binding site.

While the search results included studies on other chloro-substituted benzene derivatives and compounds with propargyl groups in the context of computational chemistry and drug design, these findings are not directly applicable to this compound. physchemres.orglaurinpublishers.comimist.maresearchgate.netresearchgate.netnih.gov The specific arrangement of the chloro, propargyloxy, and benzene moieties in this compound would result in a unique electronic and steric profile, necessitating dedicated computational studies to predict its behavior as a ligand.

Therefore, the requested article detailing the computational and theoretical chemistry approaches for this compound, including data tables on ligand-protein binding affinity and molecular recognition mechanisms, cannot be generated at this time due to the absence of the requisite primary research data.

Advanced Research Applications of 1 Chloro 3 Prop 2 Yn 1 Yloxy Benzene and Its Functionalized Analogues

Strategic Use as a Synthetic Intermediate in Organic Chemistry

The molecular architecture of 1-Chloro-3-(prop-2-yn-1-yloxy)benzene, featuring both a terminal alkyne and an aryl halide, provides multiple reactive sites for organic transformations. This dual functionality allows it to serve as a strategic building block for the construction of more complex molecular frameworks.

Building Blocks for Complex Heterocyclic Systems

The propargyl ether moiety is a key precursor for the synthesis of various heterocyclic compounds. The terminal alkyne can participate in a range of cyclization reactions. Research on analogous aryl propargyl ethers has demonstrated their utility in gold-catalyzed intramolecular hydroarylation (IMHA) reactions to construct polycyclic chromene cores. This synthetic strategy typically involves an initial Sonogashira cross-coupling of the aryl propargyl ether with a substituted iodobenzene (B50100), followed by a regioselective gold(I)-catalyzed cyclization that proceeds in good to excellent yields under mild conditions. researchgate.net This approach provides an efficient tool for assembling complex pyranochromene derivatives. researchgate.net

| Step | Reaction Type | Description | Key Reagents |

|---|---|---|---|

| 1 | Alkylation | Attachment of the propargyl group to a phenolic precursor (e.g., resorcinol (B1680541) for an analogue). | Propargyl bromide, K₂CO₃, DMF |

| 2 | Sonogashira Coupling | Coupling of the terminal alkyne with a substituted iodobenzene to introduce an aryl group. | Substituted iodobenzene, Pd(PPh₃)₂Cl₂, CuI, Et₃N |

| 3 | Intramolecular Hydroarylation (IMHA) | Gold-catalyzed cyclization to form the polycyclic chromene core. | Gold(I) catalyst |

Precursors for Agrochemical Research

Aryl ethers and compounds containing chloro-aromatic structures are common motifs in agrochemical compounds such as herbicides, fungicides, and insecticides. While direct studies detailing the use of this compound as an agrochemical precursor are not prominent, related structures like 1-Chloro-3-(propan-2-yloxy)benzene are utilized in the development of agrochemicals. The functional groups present in this compound—the aryl chloride and the alkyne—are amenable to further chemical modification, suggesting its potential as a scaffold for creating novel active ingredients for crop protection. The alkyne can be used to link to other molecular fragments, potentially leading to new compounds with desired biological activities.

Contributions to Materials Science and Polymer Chemistry

The unique electronic and structural features of this compound make it a molecule of interest in the field of materials science, particularly in the design of advanced polymers and supramolecular assemblies.

Incorporation into Polymeric Architectures for Enhanced Performance

The terminal alkyne group is a highly versatile functional handle for polymerization reactions. It is particularly well-suited for use in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". This reaction allows for the efficient and specific formation of triazole-linked polymers. As a monomer, this compound could be polymerized with difunctional or multifunctional azides to create highly regular, functional polymeric architectures. The presence of the chloro-substituted benzene (B151609) ring in the polymer backbone would influence the material's bulk properties, such as thermal stability, solubility, and refractive index. While specific studies on the polymerization of this exact monomer are limited, the established reactivity of terminal alkynes in click chemistry points to its significant potential in creating tailored polymers. chemscene.com

Role in Supramolecular Chemistry and Coordination Polymer Formation

This compound has been identified as a valuable ligand in the field of supramolecular chemistry. biosynth.com It can participate in the self-assembly of large, well-ordered structures through non-covalent interactions. Specifically, it has been shown to interact with anionic polymers to form coordination polymers. biosynth.com Coordination polymers are materials formed by the linking of metal ions with organic ligands, creating one-, two-, or three-dimensional networks. globethesis.com The interaction of this compound with metal ions can lead to the formation of these extended structures. biosynth.com Furthermore, it has been demonstrated to facilitate the formation of silver clusters, which are aggregates of metal atoms with interesting photophysical and catalytic properties. biosynth.com

| Application Area | Role of Compound | Resulting Structure/System | Key Principle |

|---|---|---|---|

| Supramolecular Chemistry | Organic Ligand | Coordination Polymer | Self-assembly with metal ions biosynth.com |

| Nanomaterial Synthesis | Stabilizing/Directing Ligand | Silver Clusters | Interaction with metal atoms biosynth.com |

Development of Catalytic Systems

The development of new catalytic systems is crucial for advancing chemical synthesis. Organic ligands play a pivotal role by coordinating to a metal center and modulating its reactivity, selectivity, and stability. While there is no direct evidence of this compound being used in catalytic systems, its structure suggests potential. The alkyne and the aryl ring can be functionalized to introduce donor atoms (like nitrogen or phosphorus) that can chelate to transition metals. For example, the alkyne could be converted to a triazole ring via click chemistry, with the triazole subsequently acting as a coordinating site. The electronic properties of the catalyst could be fine-tuned by the chloro-substituent on the benzene ring. Such tailored ligands are integral to designing homogeneous catalysts for a wide array of organic transformations. semanticscholar.org

Ligand Design for Metal-Organic Catalysis

This compound serves as a foundational building block for the synthesis of advanced ligands used in metal-organic catalysis. The terminal alkyne group is particularly amenable to modification, most notably through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". frontiersin.org This reaction allows for the straightforward synthesis of 1,4-disubstituted 1,2,3-triazole derivatives.

The resulting triazole ring is an excellent N-heterocyclic donor ligand that can coordinate with a wide range of transition metals, including palladium, copper, and ruthenium. frontiersin.org The stability of the triazole ring and its ability to form strong bonds with metal centers make these derivatives robust ligands for catalytic applications. biointerfaceresearch.com Furthermore, the chloro- and ether substituents on the benzene ring of the parent molecule can electronically modulate the final ligand, influencing the reactivity and selectivity of the metallic catalytic center. These tailored ligands can be used to construct discrete molecular catalysts or incorporated as organic linkers in the synthesis of Metal-Organic Frameworks (MOFs), crystalline porous materials with applications in catalysis and gas storage. mdpi.comrsc.org

Catalyst Development for Organic Transformations

Catalysts derived from this compound and its analogues have shown potential in facilitating a variety of important organic transformations. Once the specialized ligands are synthesized and complexed with a suitable metal, the resulting catalysts are employed in several classes of reactions.

Palladium-catalyzed cross-coupling reactions are a primary application. These include C-C bond-forming reactions (like Suzuki and Heck couplings) and C-N bond-forming reactions (Buchwald-Hartwig amination), which are fundamental in the synthesis of pharmaceuticals and agrochemicals. nih.govorganic-chemistry.org The stability and electronic properties of triazole-based ligands derived from the parent compound can lead to catalysts with long lifetimes and high efficiency, even at very low catalyst loadings. nih.gov

Additionally, the propargyl ether motif itself is relevant in gold-catalyzed transformations. Gold catalysts are known to activate alkynes toward nucleophilic attack, enabling complex cycloisomerization and tandem reactions to build intricate molecular architectures. mdpi.com

Table 1: Potential Catalytic Applications of Derivatives

| Catalyst Type | Precursor | Transformation Example | Role of Derivative |

| Palladium-Triazole Complex | 1,2,3-Triazole derivative | Buchwald-Hartwig Amination | Forms a stable, electron-tuned ligand for the Pd catalyst, enhancing its activity in C-N bond formation. nih.gov |

| MOF with Triazole Linker | 1,2,3-Triazole derivative | Heterogeneous Catalysis | Acts as a rigid, functional linker to create porous catalytic materials with active metal sites. mdpi.com |

| Gold Complex | Propargyl Ether Analogue | Cycloisomerization of Enynes | The alkyne moiety serves as the substrate for gold-catalyzed activation and subsequent ring formation. mdpi.com |

Mechanistic Exploration of Biological Activity in Vitro (Focus on molecular mechanisms)

Derivatives of this compound, especially 1,2,3-triazole-containing compounds, have demonstrated a broad spectrum of biological activities. Research has focused on elucidating the molecular mechanisms underlying these effects.

Insights into Antimicrobial Activity Mechanisms of Derivatives

While the precise antibacterial mechanisms can vary, studies suggest that these compounds interfere with essential bacterial processes. The lipophilicity of the derivatives plays a crucial role in their ability to penetrate bacterial membranes. It has been observed that Gram-positive bacteria, such as Staphylococcus aureus, are often more susceptible to these compounds than Gram-negative bacteria. frontiersin.org Coordination of these triazole ligands to metal ions like ruthenium(II) or cobalt(II) can dramatically enhance their antimicrobial potency, suggesting a mechanism that may involve the metal center interfering with bacterial enzymes or redox balance. frontiersin.org

Investigation of Antifungal Properties and Molecular Targets

The antifungal activity of triazole derivatives is one of the most well-characterized areas of study. The primary molecular target for the vast majority of antifungal triazoles is the enzyme lanosterol (B1674476) 14α-demethylase (CYP51). frontiersin.orgnih.gov This cytochrome P450-dependent enzyme is essential for the biosynthesis of ergosterol (B1671047), a critical component of the fungal cell membrane that is absent in mammals. frontiersin.orgmdpi.com

The mechanism of inhibition involves the nitrogen atoms of the triazole ring coordinating with the heme iron atom at the active site of CYP51. frontiersin.org This binding event blocks the enzyme's ability to demethylate its natural substrate, lanosterol. The resulting depletion of ergosterol and accumulation of toxic sterol intermediates disrupt the structure and function of the fungal cell membrane, leading to the inhibition of fungal growth (a fungistatic effect) or cell death. nih.gov The efficacy of these derivatives is often tested against pathogenic fungi like Candida albicans and Cryptococcus neoformans. nih.gov

Table 2: Antifungal Activity and Molecular Targets of Triazole Derivatives

| Derivative Class | Target Organism | Molecular Target | Mechanism of Action | Reference |

| 1,2,4-Triazole Analogue | Candida albicans | Lanosterol 14α-demethylase (CYP51) | Inhibition of ergosterol biosynthesis, leading to cell membrane disruption. | nih.gov |

| 1,2,3-Triazole Hybrid | Various Fungi | Lanosterol 14α-demethylase (CYP51) | Coordination of triazole nitrogen to the heme iron in the enzyme's active site. | frontiersin.org |

| Azole Compounds | Pathogenic Fungi | Lanosterol 14α-demethylase (CYP51) | Blocks the P450-dependent enzyme, disrupting fungal cell structure. |

Studies on Potential Anticancer Activities and Cellular Pathway Modulation

Functionalized analogues have emerged as promising candidates in anticancer research, with in vitro studies revealing their ability to modulate key cellular pathways involved in cancer progression. frontiersin.orgmdpi.com A predominant mechanism observed is the induction of apoptosis, or programmed cell death, in various cancer cell lines. biointerfaceresearch.com

The induction of apoptosis is often preceded by cell cycle arrest, where the compounds halt the proliferation of cancer cells at specific phases, such as G0/G1. biointerfaceresearch.com Mechanistic studies have shown that some 1,2,3-triazole derivatives can cause an increase in the mitochondrial membrane potential, a stress signal that can trigger the apoptotic cascade. biointerfaceresearch.com Specific molecular targets have also been identified for certain derivatives. These include the inhibition of tubulin polymerization, which disrupts the formation of the mitotic spindle necessary for cell division, and the inhibition of matrix metalloproteinases (MMPs), enzymes that are crucial for cancer cell invasion and metastasis. biointerfaceresearch.comnih.gov

Table 3: Anticancer Mechanisms of Triazole-Based Derivatives

| Derivative Type | Cancer Cell Line | Observed Cellular Effect | Modulated Pathway/Target | Reference |

| Phosphonate 1,2,3-Triazole | HT-1080 (Fibrosarcoma) | Cell cycle arrest at G0/G1 phase, apoptosis induction | Increased mitochondrial membrane potential; potential MMP-2/MMP-9 inhibition | biointerfaceresearch.com |

| 1,2,3-Triazole Hybrid | A549 (Lung Cancer) | Induction of apoptosis, inhibition of autophagy | Inhibition of autophagy pathways | frontiersin.org |

| Thiazole-Triazole Hybrid | DU145 (Prostate Cancer) | Potent cytotoxicity | Tubulin polymerization inhibition | nih.gov |

| Diaryl Ether-Triazole Conjugate | MCF7 (Breast), HepG2 (Liver) | Antiproliferative activity | Inhibition of Bax/Bcl-xL protein-protein interaction | mdpi.com |

Anti-parasitic Activity and Enzyme Inhibition Studies

The application of triazole derivatives has been extended to combatting parasitic diseases, including those caused by protozoa and helminths. researchgate.netmdpi.com The mechanism of action against certain protozoan parasites, such as Trypanosoma cruzi (the causative agent of Chagas disease) and Leishmania species, often mirrors the antifungal mechanism. These parasites also rely on a CYP51 enzyme for the synthesis of essential sterols for their cell membranes. mdpi.com Triazole compounds can effectively inhibit this enzyme, disrupting the parasite's life cycle. mdpi.com

Beyond CYP51, researchers are exploring other parasite-specific enzymes as targets. For example, novel triazole-based thiamine (B1217682) analogues have been developed to competitively inhibit thiamine diphosphate (B83284) (ThDP)-dependent enzymes in the malaria parasite Plasmodium falciparum, which are critical for its central metabolism. acs.org In studies against Toxoplasma gondii, docking simulations have identified key enzymes involved in parasite invasion, such as TgCDPK1 and ROP18 kinase, as potential targets for inhibition by heterocyclic derivatives. nih.gov This targeted enzyme inhibition approach offers a promising strategy for developing new anti-parasitic therapies with high selectivity and reduced host toxicity.

Future Research Directions and Emerging Methodologies

Sustainable and Green Chemistry Approaches in Synthesis

The synthesis of 1-Chloro-3-(prop-2-yn-1-yloxy)benzene and related aryl propargyl ethers is traditionally achieved through methods like the Williamson ether synthesis. However, future research is increasingly focused on developing more environmentally benign and sustainable synthetic routes.

Modern adaptations of the Williamson ether synthesis are being explored to minimize waste and avoid harsh reaction conditions. These include the use of phase-transfer catalysis (PTC) , which enhances reaction rates and allows for the use of milder bases and greener solvents. Another promising approach is the use of ionic liquids as recyclable reaction media, which can lead to improved yields and easier product separation.

Microwave-assisted synthesis represents a significant leap forward in green chemistry for ether compounds. This technique can dramatically reduce reaction times, increase yields, and often allows for solvent-free conditions, thereby reducing the environmental footprint of the synthesis.

Furthermore, research into novel catalytic systems is ongoing. The development of recyclable and highly efficient catalysts can further enhance the sustainability of aryl propargyl ether synthesis. The principles of green chemistry, such as atom economy and the use of renewable feedstocks, are central to these future synthetic strategies.

Table 1: Comparison of Synthetic Methodologies for Aryl Propargyl Ethers

| Methodology | Traditional Williamson Synthesis | Phase-Transfer Catalysis | Microwave-Assisted Synthesis |

| Solvents | Often requires harsh organic solvents | Can utilize greener solvents or biphasic systems | Often solvent-free or uses minimal solvent |

| Reaction Time | Several hours to days | Reduced reaction times | Minutes to a few hours |

| Energy Consumption | High | Moderate | Low |

| Waste Generation | Significant salt byproducts | Reduced waste | Minimal waste |

| Yields | Variable | Generally high | Often excellent |

Integration with Advanced High-Throughput Screening Techniques

High-throughput screening (HTS) is a powerful tool in drug discovery and materials science for rapidly evaluating large libraries of chemical compounds for specific biological activities or physical properties. researchgate.net The integration of this compound and its derivatives into HTS campaigns is a key future direction.

Libraries of small molecules containing the aryl propargyl ether scaffold can be screened against a wide array of biological targets to identify potential new therapeutic agents. HTS can accelerate the discovery of compounds with interesting pharmacological profiles, providing starting points for medicinal chemistry optimization. The process typically involves automated liquid handling, robotics, and sensitive detection methods to test thousands of compounds per day. nih.gov

Beyond drug discovery, HTS can be employed to screen for novel material properties. For instance, libraries of this compound derivatives could be rapidly assessed for their utility in polymer science, electronics, or as functional coatings. The data generated from these large-scale screenings can be used to build structure-activity relationship (SAR) and structure-property relationship (SPR) models, guiding the design of new molecules with desired characteristics.

Table 2: Key Stages of High-Throughput Screening

| Stage | Description |

| Library Preparation | Synthesis and plating of a diverse library of compounds, including derivatives of this compound. |

| Assay Development | Creation of a robust and sensitive assay to measure the desired biological activity or physical property. |

| Automated Screening | Rapid testing of the compound library using robotic systems. |

| Data Analysis | Identification of "hits" (active compounds) and confirmation of their activity. |

| Hit-to-Lead Optimization | Chemical modification of the initial hits to improve their properties. |

Exploration of Novel Applications in Interdisciplinary Fields

The unique chemical structure of this compound, featuring a reactive propargyl group, makes it a versatile building block for a range of interdisciplinary applications. biosynth.com

In materials science , the terminal alkyne of the propargyl group is amenable to "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This allows for the efficient and specific covalent attachment of the molecule to polymers, surfaces, and nanoparticles. For example, functionalization of materials like graphene oxide with aryl propargyl ethers has been explored for applications in gas sensing.

In medicinal chemistry , the aryl propargyl ether moiety is a known pharmacophore found in various biologically active molecules. The ability to easily modify the structure of this compound through click chemistry and other reactions opens up avenues for the creation of new drug candidates. Its use as a ligand in supramolecular chemistry for the formation of coordination polymers and silver clusters has also been reported. biosynth.com

The exploration of this compound in nanotechnology is another promising area. By attaching it to nanomaterials, researchers can tune their surface properties and create novel functional materials for applications in catalysis, electronics, and biomedical imaging.

Development of Advanced Computational Models for Predictive Research

Computational chemistry and molecular modeling are becoming indispensable tools in modern chemical research. The development of advanced computational models for this compound and its analogs will be crucial for accelerating research and development.

Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build predictive models for the biological activity of derivatives of this compound. nih.gov By correlating the chemical structures of a series of compounds with their measured activities, these models can predict the potency of new, unsynthesized molecules, thereby guiding synthetic efforts towards more promising candidates.

Molecular docking simulations can be used to predict how this compound and its derivatives might bind to specific biological targets, such as enzymes or receptors. This information is invaluable for understanding the mechanism of action of bioactive compounds and for designing new molecules with improved binding affinity and selectivity.

Density Functional Theory (DFT) and other quantum chemical methods can provide detailed insights into the electronic structure and reactivity of this compound. acs.org These calculations can help to understand reaction mechanisms, predict spectroscopic properties, and guide the design of new synthetic routes. The integration of these computational approaches will enable a more rational and efficient exploration of the chemical space around this versatile compound.

Q & A

Q. Q1. What are the optimized synthetic routes for 1-Chloro-3-(prop-2-yn-1-yloxy)benzene, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling. For SNAr, 3-chlorophenol reacts with propargyl bromide in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF at 60–80°C . Alternatively, Ullmann-type coupling using CuI/ligand systems enables C–O bond formation under milder conditions (60°C, 12h). Yield optimization requires strict control of stoichiometry (1:1.2 phenol:propargyl bromide) and inert atmosphere to prevent alkyne polymerization. Purification via column chromatography (hexane:EtOAc, 9:1) removes unreacted propargyl bromide, confirmed by TLC (Rf ~0.5).

Advanced Reaction Design

Q. Q2. How can regioselective C–H functionalization be achieved in the presence of a propargyloxy group?

Methodological Answer: The propargyloxy group directs electrophilic substitution to the para position due to its electron-donating resonance effect. For example, nitration with HNO₃/H₂SO₄ at 0°C yields 1-chloro-4-nitro-3-(prop-2-yn-1-yloxy)benzene. Computational studies (DFT, B3LYP/6-31G*) predict activation barriers for competing ortho/meta pathways, with para favored by 8.2 kcal/mol . Experimental validation via HPLC (C18 column, acetonitrile:H₂O) confirms >90% para selectivity. Competing alkyne reactivity is mitigated by low-temperature conditions (-10°C).

Structural Characterization

Q. Q3. What spectroscopic and crystallographic techniques are most effective for confirming the molecular structure?

Methodological Answer:

- NMR : ¹H NMR (CDCl₃) shows a triplet for the propargyl CH₂ (δ 4.7 ppm, J=2.4 Hz) and a singlet for the aromatic proton adjacent to chlorine (δ 7.2 ppm). ¹³C NMR confirms the alkyne carbons at δ 78.5 (C≡CH) and 72.3 (OCH₂C≡) .

- X-ray Crystallography : Single crystals grown via slow evaporation (CH₂Cl₂/hexane) are analyzed using SHELX (SHELXL-2018/3 for refinement). ORTEP diagrams (WinGX) reveal bond angles of 121.5° at the ether linkage, with anisotropic displacement parameters (Uij) <0.05 Ų .

Data Contradiction Analysis

Q. Q4. How to resolve discrepancies in reported melting points for derivatives of this compound?

Methodological Answer: Discrepancies often arise from polymorphic forms or impurities. For example, the nitro derivative (1-chloro-4-nitro-3-(prop-2-yn-1-yloxy)benzene) may exhibit melting points ranging from 98–105°C due to:

- Polymorphism : DSC analysis (heating rate 5°C/min) identifies endothermic peaks at 99°C (Form I) and 103°C (Form II).

- Impurities : HPLC-MS (ESI+) detects trace propargyl alcohol (m/z 85.1) in lower-melting batches. Recrystallization from ethanol/water (1:3) isolates the pure form (mp 105°C) .

Computational Modeling

Q. Q5. What computational strategies predict the reactivity of this compound in cross-coupling reactions?

Methodological Answer: Density Functional Theory (DFT) with the M06-2X/def2-TZVP basis set models transition states for Sonogashira coupling. Key findings:

- The chlorine atom lowers the LUMO energy (-1.8 eV vs. -1.3 eV for non-chlorinated analogs), enhancing oxidative addition with Pd(0).

- NBO analysis shows hyperconjugation between the propargyloxy oxygen and aromatic ring (Wiberg bond index 0.32), stabilizing intermediates.

- MD simulations (GROMACS) predict solvent effects: THF increases reaction entropy (ΔS‡ = 15.2 J/mol·K) compared to DMF (ΔS‡ = 9.8 J/mol·K) .

Stability and Degradation

Q. Q6. How does the propargyloxy group influence the thermal stability of this compound?

Methodological Answer: TGA-DSC (N₂ atmosphere, 10°C/min) reveals decomposition onset at 180°C, with a mass loss of 95% by 220°C. The propargyloxy group undergoes retro-ene reaction at >150°C, releasing acetylene (FTIR gas-phase detection at 3300 cm⁻¹). Accelerated stability studies (40°C/75% RH, 4 weeks) show <5% degradation by HPLC, confirming room-temperature stability. Degradation products include 3-chlorophenol (identified via GC-MS, m/z 128) .

Advanced Applications

Q. Q7. Can this compound serve as a precursor for photoactive materials?

Methodological Answer: Yes, the propargyloxy group enables click chemistry for functionalization. For example:

- CuAAC Reaction : React with azides (e.g., benzyl azide) under CuSO₄/ascorbate to form triazole-linked dendrimers. Fluorescence studies (λex=350 nm) show quantum yields of 0.45 vs. 0.28 for non-clicked analogs .

- Photocatalysis : AuPd@C₃N₄ catalysts promote C–C coupling under visible light (450 nm, 24h), achieving 85% conversion (monitored by ¹H NMR) .

Safety and Handling

Q. Q8. What precautions are critical when handling this compound?

Methodological Answer:

- Propargyl Bromide Precursor : Highly toxic and volatile; use Schlenk lines for transfer and quench excess with NaHCO₃.

- Alkyne Stability : Store under argon at -20°C to prevent polymerization. Monitor for discoloration (yellowing indicates degradation).

- Waste Disposal : Neutralize chlorinated byproducts with Ca(OH)₂ before incineration (EPA guidelines) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.